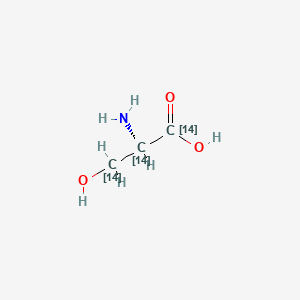
Acetophenone, 2-(1-imidazolyl)-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-(1-imidazolyl)-, nitrate: is a heterocyclic organic compound with the molecular formula C11H11N3O4 It is known for its unique structure, which includes an imidazole ring attached to an acetophenone moiety, and a nitrate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 2-(1-imidazolyl)-, nitrate typically involves the reaction of 2-(1-imidazolyl)acetophenone with nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the nitrate ester. The process can be summarized as follows:
Starting Material: 2-(1-imidazolyl)acetophenone.
Reagent: Nitric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the starting material is reacted with nitric acid in a continuous flow reactor. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetophenone, 2-(1-imidazolyl)-, nitrate can undergo oxidation reactions, where the imidazole ring or the acetophenone moiety is oxidized to form various products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the nitrate group under suitable conditions.
Major Products Formed:
Oxidation: Products may include imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the nitrate.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or antifungal agent.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-, nitrate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The nitrate group may participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
2-(1-Imidazolyl)acetophenone: Lacks the nitrate group but shares the imidazole and acetophenone structure.
4-(1-Imidazolyl)acetophenone: Similar structure but with the imidazole ring at a different position.
Uniqueness:
- The presence of the nitrate group in Acetophenone, 2-(1-imidazolyl)-, nitrate distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
97805-08-8 |
|---|---|
Fórmula molecular |
C11H11N3O4 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
2-(1H-imidazol-1-ium-1-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C11H10N2O.NO3/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;2-1(3)4/h1-7,9H,8H2;/q;-1/p+1 |
Clave InChI |
MATZBXZUSOMCFL-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


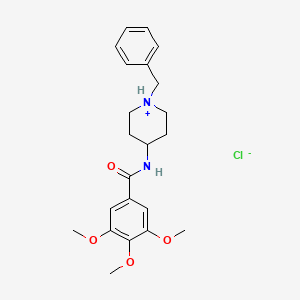
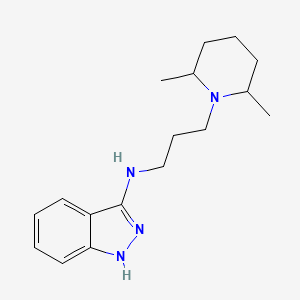


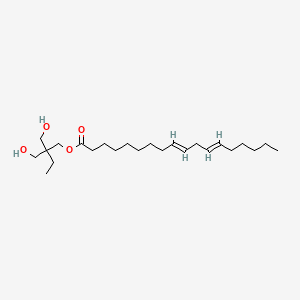
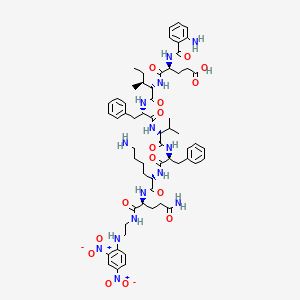
![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
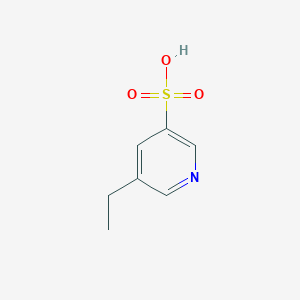
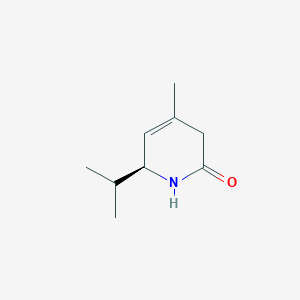
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)

